4-((1-(Chloromethyl)cyclopropyl)methyl)-1-methyl-1h-pyrazole
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Overview
Description
4-((1-(Chloromethyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole is an organic compound that features a cyclopropyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(Chloromethyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole typically involves the reaction of 1-(chloromethyl)cyclopropane with 1-methyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((1-(Chloromethyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-((1-(Chloromethyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((1-(Chloromethyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane derivatives: Compounds like cyclopropylmethylamine and cyclopropylcarbinol share structural similarities.
Pyrazole derivatives: Compounds such as 1-methyl-3,5-diphenyl-1H-pyrazole and 1-methyl-4-nitro-1H-pyrazole.
Uniqueness
4-((1-(Chloromethyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole is unique due to the presence of both a cyclopropyl group and a pyrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H13ClN2 |
---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
4-[[1-(chloromethyl)cyclopropyl]methyl]-1-methylpyrazole |
InChI |
InChI=1S/C9H13ClN2/c1-12-6-8(5-11-12)4-9(7-10)2-3-9/h5-6H,2-4,7H2,1H3 |
InChI Key |
WPBKKVFLNFDYFM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CC2(CC2)CCl |
Origin of Product |
United States |
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